5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole
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Overview
Description
5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of two benzodioxole rings, each substituted with a methyl group. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole typically involves the following steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Methylation: The benzodioxole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of two benzodioxole rings through a Friedel-Crafts alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodioxole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, where nucleophiles such as halides or amines replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced benzodioxole derivatives.
Substitution: Halogenated or aminated benzodioxole derivatives.
Scientific Research Applications
5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-benzotriazole: Another benzodioxole derivative with similar structural features.
3-Methoxyphenyl (6-methyl-1,3-benzodioxol-5-yl) ketone: Shares the benzodioxole core structure.
Uniqueness
5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole is unique due to its dual benzodioxole rings, which confer distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its bioactivity in various applications.
Properties
IUPAC Name |
5-methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-10-3-14-16(20-8-18-14)6-12(10)5-13-7-17-15(4-11(13)2)19-9-21-17/h3-4,6-7H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVQLXULBACGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC3=CC4=C(C=C3C)OCO4)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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